3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one
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Overview
Description
3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one is a natural product found in Seiridium cardinale, Lepteutypa cupressi, and Seiridium cupressi with data available.
Scientific Research Applications
Anticancer Properties
A significant application of compounds related to 3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one is in anticancer research. The compound 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, for instance, has been synthesized and identified for its potential anticancer properties. The synthesis process, involving Gilman reagents and chemoselective reduction, enables preparation in good yield, highlighting its potential for further medicinal applications (Borikar et al., 2011).
Biomass Conversion
The compound also finds applications in the conversion of biomass-derived furanic compounds. Research has shown that catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) can be efficiently achieved, indicating potential use in bio-refinery and sustainable chemical production processes (Nakagawa et al., 2013).
Synthesis of Heterocyclic Compounds
This compound is also crucial in synthesizing various heterocyclic compounds. Arylmethylidene derivatives of furan-2(3H)-ones, for example, are pivotal in creating pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases in the pyrimidine series. This synthesis pathway opens up avenues for developing new biologically active compounds (Aniskova et al., 2017).
HIV Protease Inhibitor Development
Another application is in the development of HIV protease inhibitors. The synthesis of 5-alkoxymethyl-2(5H)-furanone derivatives has been essential in creating high-affinity nonpeptidal ligands for HIV protease inhibitors, showcasing its role in advancing antiretroviral therapy (Ghosh et al., 2004).
Polyketide Spiroketal Synthesis
Compounds related to this compound have also been utilized in the synthesis of C15 polyketide spiroketals, which are important in creating compounds with potential cancer-cell-growth inhibition properties (Meilert et al., 2004).
Properties
CAS No. |
103963-35-5 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O3/c1-3-11(13)7-5-4-6-10-8-15-12(14)9(10)2/h11,13H,3-8H2,1-2H3/t11-/m1/s1 |
InChI Key |
RRJPBACYMZWMBB-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CCCCC1=C(C(=O)OC1)C)O |
SMILES |
CCC(CCCCC1=C(C(=O)OC1)C)O |
Canonical SMILES |
CCC(CCCCC1=C(C(=O)OC1)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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